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Compound of Interest

Compound Name: Uzansertib phosphate

Cat. No.: B560631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular activity of

Uzansertib phosphate (also known as RXDX-105 and INCB053914), a potent inhibitor of PIM

and RET kinases. Its performance is compared with other established multi-kinase inhibitors

targeting the RET proto-oncogene. All data presented is collated from publicly available

research, with sources clearly cited to ensure transparency and facilitate further investigation.

Introduction to Uzansertib
Uzansertib is an orally available, ATP-competitive small molecule inhibitor targeting the three

isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus)

serine/threonine kinases and the RET (Rearranged during Transfection) receptor tyrosine

kinase.[1][2] PIM kinases are key regulators of cell proliferation and survival and are often

overexpressed in various cancers.[1] Similarly, activating mutations and fusions of the RET

proto-oncogene are known oncogenic drivers in several tumor types, including non-small cell

lung cancer (NSCLC) and medullary thyroid cancer.[2][3] Uzansertib was developed to target

these pathways, offering a potential therapeutic strategy for cancers dependent on PIM or RET

signaling.

Cross-Validation of Kinase Activity
An essential aspect of preclinical drug evaluation is the cross-validation of a compound's

activity across different laboratories. While comprehensive independent validation for
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Uzansertib is still emerging in the public domain, this guide compiles available data to offer a

comparative snapshot. The majority of the publicly available potency data for Uzansertib on

PIM kinases appears to originate from the developing company, Incyte Corporation.[4][5][6][7]

However, some independent data on its RET-inhibition activity is available, allowing for a

preliminary comparison.

Data Presentation: Biochemical Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Uzansertib

and selected alternative RET inhibitors. Lower IC50 values denote higher potency. It is

important to note that variations in assay conditions can influence IC50 values, and direct

comparisons should be made with this in mind.
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Compound Target Kinase IC50 (nM)
Source
(Lab/Publication)

Uzansertib

(INCB053914)
PIM1 0.24 Incyte Corp.[4][5]

PIM2 30 Incyte Corp.[4][5]

PIM3 0.12 Incyte Corp.[4][5]

Uzansertib (RXDX-

105)
Wild-type RET 0.33 Ignyta, Inc.[8]

KIF5B-RET 129

Independent

Investigators (cited in

Drilon et al., 2019)[2]

Cabozantinib (XL184) RET 5.2 Exelixis, Inc.[9]

VEGFR2 0.035 Exelixis, Inc.[10]

MET 1.3 Exelixis, Inc.[10]

Vandetanib (ZD6474) RET 130 AstraZeneca[11]

VEGFR2 40 AstraZeneca[11]

EGFR 500 AstraZeneca[11]

Lenvatinib (E7080) RET <10 Eisai Inc.[12]

VEGFR2 (KDR) 4.0 Eisai Inc.[13]

VEGFR3 (Flt-4) 5.2 Eisai Inc.[13]

FGFR1 <10 Eisai Inc.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams

have been generated using the Graphviz DOT language.
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Caption: Simplified signaling pathways targeted by Uzansertib and alternatives.
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Caption: Generalized workflow for in vitro and in vivo kinase inhibitor validation.
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Experimental Protocols
The following are generalized protocols for key assays used to determine the activity of kinase

inhibitors like Uzansertib. These are based on standard methodologies reported in the cited

literature.[8][9][14][15][16]

Biochemical Kinase Inhibition Assay (IC50
Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a

purified kinase by 50%.

Methodology:

Assay Format: A common format is a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay, such as LanthaScreen™, or a luminescence-based assay that measures

ATP consumption, like ADP-Glo™.[14][16]

Reagents:

Purified recombinant kinase (e.g., PIM1, RET).

Kinase-specific substrate (e.g., a biotinylated peptide).

ATP at a concentration near its Km for the kinase.

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Test inhibitor (serial dilutions).

Detection reagents (e.g., Eu-labeled antibody and fluorescent tracer for TR-FRET, or ADP-

Glo™ reagent).

Procedure:

Dispense the purified kinase into wells of a low-volume 384-well plate.
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Add the test inhibitor across a range of concentrations (typically a 10-point, 3-fold serial

dilution). Include a DMSO-only vehicle control (0% inhibition) and a potent, known inhibitor

or no-enzyme control (100% inhibition).

Incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for

compound binding.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

Stop the reaction and add detection reagents according to the manufacturer's protocol.

Read the plate on a suitable microplate reader (e.g., measuring the TR-FRET ratio or

luminescence).

Data Analysis:

Normalize the raw data to the 0% and 100% inhibition controls.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to calculate

the IC50 value.[15]

Cell-Based Target Engagement Assay (Phospho-Protein
Western Blot)
Objective: To confirm that the inhibitor can enter cells and block the phosphorylation of its

target kinase.

Methodology:

Cell Lines: Use cell lines with known constitutive activation of the target kinase (e.g., MOLM-

16 for PIM, TT cells for RET C634W mutation, or LC-2/ad for CCDC6-RET fusion).[4][8]

Procedure:
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Plate cells and allow them to adhere or grow to a suitable confluency.

Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2

hours).

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody

against the phosphorylated form of the target (e.g., anti-p-RET Y905) overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detect the signal using a chemiluminescent substrate (ECL) and an imaging system.

Strip the membrane and re-probe with an antibody for the total protein of the target kinase

and a loading control (e.g., GAPDH or β-actin) to confirm equal loading.

Data Analysis: Quantify band intensities using densitometry software. A dose-dependent

decrease in the phosphorylated protein signal relative to the total protein and loading control

indicates on-target activity.

Cell Proliferation / Viability Assay (Cellular IC50
Determination)
Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell

lines that are dependent on the target kinase.

Methodology:
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Assay Format: Luminescence-based assays that measure cellular ATP levels, such as

CellTiter-Glo®, are a common and robust method.[17]

Procedure:

Seed RET- or PIM-dependent cancer cells into 96-well plates at an appropriate density

and allow them to adhere or stabilize overnight.

Treat the cells with a serial dilution of the test inhibitor.

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

Equilibrate the plates to room temperature.

Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the

manufacturer's instructions.

Measure luminescence with a plate reader.

Data Analysis:

Normalize the luminescence signal to the vehicle-treated control wells.

Plot the normalized cell viability against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the cellular IC50 or GI50

(concentration for 50% growth inhibition) value.[14]

Conclusion
Uzansertib (RXDX-105) demonstrates potent, sub-nanomolar inhibitory activity against PIM1

and PIM3 kinases and low-nanomolar activity against wild-type RET in biochemical assays,

primarily based on data from its developer.[4][8] When compared to other multi-kinase

inhibitors, its potency against RET is notable. The available independent data on its activity

against the KIF5B-RET fusion shows a higher IC50, highlighting the importance of the specific

genetic context in determining inhibitor sensitivity.[2] The provided protocols offer a

standardized framework for researchers to independently validate these findings and further

explore the therapeutic potential of Uzansertib and other kinase inhibitors in relevant cancer
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models. As more data from independent laboratories becomes available, a more complete

picture of Uzansertib's comparative efficacy will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Kinase Inhibitor Uzansertib
Phosphate (RXDX-105)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560631#cross-validation-of-uzansertib-phosphate-
activity-in-different-labs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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